prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromene-based compound characterized by:
- Chromen-4-one core: A bicyclic structure with a ketone group at position 3.
- 3-(4-Chlorophenyl) substituent: An electron-withdrawing aryl group enhancing molecular stability and influencing intermolecular interactions.
This compound is structurally related to bioactive chromene derivatives, which are studied for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO5/c1-2-9-24-19(22)12-25-15-7-8-16-18(10-15)26-11-17(20(16)23)13-3-5-14(21)6-4-13/h2-8,10-11H,1,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCDNKVHKXYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
Knoevenagel condensation between salicylaldehyde derivatives and β-ketoesters or active methylene compounds is widely employed. For example, Brahmachari demonstrated that salicylaldehydes react with Meldrum’s acid in water at room temperature using potassium carbonate (20 mol%) to yield coumarin-3-carboxylic acids in 73–99% yields. Adapting this method, 2-hydroxy-5-(4-chlorophenyl)benzaldehyde could condense with ethyl acetoacetate under similar conditions to form the chromenone skeleton. Piperidine and acetic acid in ethanol under ultrasound irradiation (20 kHz, 90% power) further enhance reaction efficiency, reducing time from 7 hours to 40 minutes.
Pechmann Condensation
Pechmann condensation leverages phenols and β-ketoesters in the presence of acidic catalysts. Karimi-Jabei et al. achieved 83–95% yields using triethylammonium hydrogen sulfate under solvent-free conditions at 110°C. Applying this to resorcinol and 4-chlorophenylacetoacetate would generate the 7-hydroxy-chromenone intermediate. FeCl₃·6H₂O in toluene (10 mol%) also proves effective, yielding 92% under reflux.
Claisen-Schmidt Condensation
Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde forms a chalcone intermediate, which cyclizes under acidic conditions (e.g., HCl/EtOH) to yield the chromenone. This method offers regioselectivity, ensuring the 4-chlorophenyl group occupies the 3-position.
Table 1: Comparison of Chromenone Core Synthesis Methods
Introduction of the 7-Hydroxy Group
The 7-hydroxy substituent is critical for subsequent functionalization. In Pechmann-derived chromenones, the hydroxyl group naturally forms at the 7-position when resorcinol is used. For Knoevenagel products, directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with B₂O₃ introduces hydroxyl groups regioselectively.
Alkylation with Prop-2-en-1-yl Bromoacetate
The 7-hydroxy group undergoes alkylation to install the prop-2-en-1-yl acetoxy moiety:
Williamson Ether Synthesis
Reacting 7-hydroxy-3-(4-chlorophenyl)-4H-chromen-4-one with prop-2-en-1-yl bromoacetate in DMF using K₂CO₃ (2 eq) at 80°C for 12 hours affords the target compound. This method, adapted from MDPI protocols, yields 68–77%. Cs₂CO₃ in acetone at 60°C improves selectivity, reducing ester hydrolysis.
Mitsunobu Reaction
Mitsunobu conditions (DIAD, PPh₃) couple the chromenone with allyl glycolic acid in THF at 0°C→RT, achieving 82% yield. This method circumvents base-sensitive substrates but requires stoichiometric reagents.
Table 2: Alkylation Reaction Optimization
| Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃/DMF | 80 | 12 | 68–77 |
| Cs₂CO₃/acetone | 60 | 8 | 75–80 |
| DIAD/PPh₃/THF | 0→25 | 24 | 82 |
Alternative Synthetic Routes
Tandem O→N Smiles Rearrangement
Aminocoumarins synthesized via α-bromoacetamide alkylation can be transesterified with allyl alcohol under acidic conditions (H₂SO₄, 60°C), though yields drop to 55% due to competing hydrolysis.
Continuous Flow Hydrogenation
Suljić et al. hydrogenated chromenones in continuous flow systems (H₂, Pd/C), enabling scalable production of intermediates. Subsequent alkylation under flow conditions remains unexplored but could enhance throughput.
Challenges and Optimization
- Regioselectivity : Competing alkylation at the 6-position necessitates bulky bases (e.g., Cs₂CO₃) to favor 7-O-alkylation.
- Ester Hydrolysis : K₂CO₃ in DMF partially hydrolyzes bromoacetate; Cs₂CO₃ in acetone mitigates this.
- Purification : Silica gel chromatography (hexane:EtOAc 3:1) separates the product from di-alkylated byproducts.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
Key Observations :
- Electron Effects : The 4-chlorophenyl group (electron-withdrawing) in the target compound enhances stability compared to electron-donating groups like methoxy in analogs .
- Ester Group Impact: Allyl esters (e.g., target compound) improve membrane permeability compared to ethyl esters . Propanoate derivatives (e.g., 2-ethoxyethyl propanoate) exhibit higher molecular weight and altered pharmacokinetics .
Computational and Structural Insights
- DFT Calculations : Exact exchange functionals (e.g., B3LYP) predict thermochemical properties accurately, aiding in comparing stability and reactivity across analogs .
- Docking Studies : AutoDock4 () reveals that the 4-chlorophenyl group in the target compound forms hydrophobic interactions with enzyme active sites, unlike methoxy-substituted analogs .
Biological Activity
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromenone derivatives. Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its unique structure, which includes:
- A chromenone moiety that is known for its interaction with various biological targets.
- A prop-2-en-1-yl group that may enhance its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Several studies have reported on the anticancer properties of chromenone derivatives. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 0.47 μM . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Chromenone Derivative | MCF-7 | 0.47 |
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The presence of phenolic groups in chromenones is often linked to their ability to scavenge free radicals. Studies indicate that similar compounds exhibit significant antioxidant activity, which could be attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Enzyme Inhibition Studies
Research has shown that chromenone derivatives can inhibit key enzymes involved in inflammatory processes. For example, studies on related compounds have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to active sites of enzymes such as AChE and BChE.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
- Antioxidant Defense : Enhancing cellular antioxidant defenses by modulating pathways related to oxidative stress.
Case Studies
- Study on Anticancer Efficacy : A study assessed the efficacy of a related chromenone derivative against various cancer cell lines, revealing promising results with significant cytotoxic effects observed at low concentrations .
- Antioxidant Potential Assessment : Another investigation evaluated the antioxidant capacity using ABTS- + radical cation scavenging assays, showing that similar compounds effectively reduced oxidative stress markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
